molecular formula C10H9FN2O2 B595426 Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359655-87-0

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B595426
CAS No.: 1359655-87-0
M. Wt: 208.192
InChI Key: NGXRVKIDBAOAKL-UHFFFAOYSA-N
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Biological Activity

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H9FN2O2
  • Molecular Weight : 208.19 g/mol
  • Structural Characteristics : The compound features a fluorinated imidazo-pyridine structure, which contributes to its unique pharmacological properties. The presence of the ethyl ester moiety enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For instance, it may modulate the activity of kinases and phosphatases, influencing cell signaling and proliferation .
  • Receptor Modulation : It interacts with receptors such as GABA_A, which are implicated in neurotransmission and have potential roles in anxiety and seizure disorders. This modulation can lead to therapeutic effects in neurological conditions .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated potential against various pathogens, including bacteria and fungi. It is particularly noted for its efficacy against Streptococcus pneumoniae, where it acts by inhibiting cell division mechanisms similar to Vitamin K3 .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines by targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial for tumorigenesis and cancer progression, making the compound a candidate for further development in cancer therapy.
  • Antituberculosis Activity : Preliminary studies suggest that it may also possess antituberculosis properties, acting as a scaffold for the development of new drugs aimed at combating multidrug-resistant strains .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
This compoundFluoro group at 6-positionAnticancer, Antimicrobial
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateBromine substitutionPotential anticancer properties
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylateTrifluoromethyl groupEnhanced biological activity

This table highlights that while many derivatives exhibit biological activity, the unique fluorination in this compound may enhance its efficacy and selectivity against specific targets.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against S. pneumoniae, demonstrating significant inhibition of bacterial growth and cell division through targeted action on FtsZ protein .
  • Cancer Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 and HeLa cells. These findings suggest potential applications in cancer therapeutics .

Properties

IUPAC Name

ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRVKIDBAOAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Fluoropyridine-2-amine (1 g, 8.92 mmol) and ethyl 2,3-dichloro-3-oxopropanoate (39.6 g, 10.7 mmol, 5% in benzene) were added to a flask along with 75 mL of ethanol and stirred overnight at ambient temperature. The material was purified on Silica gel using methanol and ethyl acetate (Rf=0.4 in 5% MeOH/ethyl acetate) to provide 110 mg of the desired compound as a waxy solid, 95% pure by LC. MS (ES+APCI) m/z=209.2 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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